molecular formula C7H9N3O2 B1340193 Methyl 5,6-diamino-2-pyridinecarboxylate CAS No. 538372-33-7

Methyl 5,6-diamino-2-pyridinecarboxylate

Cat. No.: B1340193
CAS No.: 538372-33-7
M. Wt: 167.17 g/mol
InChI Key: YTBZFBYYFHHMHY-UHFFFAOYSA-N
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Description

Methyl 5,6-diamino-2-pyridinecarboxylate is an organic compound with the molecular formula C(_7)H(_9)N(_3)O(_2) It is a derivative of pyridine, characterized by the presence of amino groups at the 5 and 6 positions and a carboxylate ester group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5,6-diamino-2-pyridinecarboxylate can be synthesized through several methods. One common approach involves the nitration of methyl 2-pyridinecarboxylate, followed by reduction and amination. The process typically includes the following steps:

    Nitration: Methyl 2-pyridinecarboxylate is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce nitro groups at the 5 and 6 positions.

    Reduction: The dinitro compound is then reduced using a reducing agent like iron powder or tin(II) chloride in acidic conditions to yield the corresponding diamine.

    Amination: The final step involves the conversion of the nitro groups to amino groups through catalytic hydrogenation or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-diamino-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups or other functional groups using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst for catalytic hydrogenation.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 5,6-diamino-2-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of bioactive molecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5,6-diamino-2-pyridinecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. The carboxylate ester group may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Methyl 5,6-diamino-2-pyridinecarboxylate can be compared with other similar compounds, such as:

    Methyl 2,3-diamino-5-pyridinecarboxylate: Differing in the position of the amino groups, which can affect its chemical reactivity and biological activity.

    Methyl 4,5-diamino-2-pyridinecarboxylate: Another isomer with different substitution patterns, leading to variations in its properties and applications.

    Methyl 5,6-diamino-3-pyridinecarboxylate: Similar structure but with the carboxylate ester group at a different position, influencing its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 5,6-diaminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,8H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBZFBYYFHHMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477513
Record name methyl 5,6-diamino-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538372-33-7
Record name Methyl 5,6-diamino-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538372-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5,6-diamino-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5,6-diaminopyridine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl ester 3 (3.5 g, 18.0 mmol) was dissolved in methanol (300 mL) and EtOAc (300 mL) and the solution was degassed with Ar. After the addition of Pd/C (10 wt %, 0.7 g) the reaction mixture was stirred for 4 h under a hydrogen atmosphere. Filtration through a pad of Celite with EtOAc, evaporation of the solvent and purification by flash chromatography (EtOAc/MeOH 15:1) yielded 2.4 g (79%) of 4 as a deep red powder. Data of 4: Rf 0.42 (EtOAc/MeOH 15:1). 1H NMR (300 MHz, DMSO-d6): δ 3.68 (s, 3H), 5.51 (brs, 2H), 5.78 (brs, 2H), 6.67 (d, J1) 7.7 Hz, 1H), 7.21 (d, J1) 7.7 Hz, 1H). 13C NMR (75 MHz, DMSO-d6): δ 51.88, 116.32, 117.98, 132.40, 135.09, 147.93, 166.30. MS (ESI): m/z (rel intensity) 168 (100).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
79%

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